molecular formula C12N2O4 B14226798 1,12-Dinitrododeca-1,3,5,7,9,11-hexayne CAS No. 825667-26-3

1,12-Dinitrododeca-1,3,5,7,9,11-hexayne

Cat. No.: B14226798
CAS No.: 825667-26-3
M. Wt: 236.14 g/mol
InChI Key: GUZTTYMGCOEWGR-UHFFFAOYSA-N
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Description

1,12-Dinitrododeca-1,3,5,7,9,11-hexayne is a unique organic compound characterized by its extended conjugated system of alternating triple bonds and nitro groups at the terminal positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,12-Dinitrododeca-1,3,5,7,9,11-hexayne typically involves multi-step organic reactions. One common method includes the coupling of terminal alkynes with nitro-substituted alkynes using palladium-catalyzed cross-coupling reactions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran or dimethylformamide.

Industrial Production Methods: While industrial-scale production methods for this compound are not well-documented, the principles of organic synthesis can be scaled up. This involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1,12-Dinitrododeca-1,3,5,7,9,11-hexayne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamines.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Diketones, carboxylic acids.

    Reduction: Diamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,12-Dinitrododeca-1,3,5,7,9,11-hexayne has several applications in scientific research:

    Materials Science: Its extended conjugated system makes it a candidate for organic electronic materials, such as conductive polymers and organic semiconductors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Potential use in the development of high-energy materials and explosives due to the presence of nitro groups.

Mechanism of Action

The mechanism of action of 1,12-Dinitrododeca-1,3,5,7,9,11-hexayne involves its interaction with molecular targets through its conjugated triple bonds and nitro groups. The compound can participate in electron transfer reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

    1,3,5,7,9,11-Dodecahexayne: Similar structure but lacks nitro groups, making it less reactive in certain chemical reactions.

    1,3,5,7,9,11-Hexanitrotetradecahydro-1H-1,3,4,5,7,7b,9,11,12a,12b1,12b2,13-dodecaaza-4,8,12-(epimethanetriyl)cyclohepta[l]cyclopenta[def]phenanthrene: A high-density cage compound with multiple nitro groups, used in high-energy materials.

Uniqueness: 1,12-Dinitrododeca-1,3,5,7,9,11-hexayne is unique due to its combination of an extended conjugated system and terminal nitro groups. This combination imparts distinct electronic properties and reactivity, making it valuable for various applications in materials science and organic synthesis.

Properties

CAS No.

825667-26-3

Molecular Formula

C12N2O4

Molecular Weight

236.14 g/mol

IUPAC Name

1,12-dinitrododeca-1,3,5,7,9,11-hexayne

InChI

InChI=1S/C12N2O4/c15-13(16)11-9-7-5-3-1-2-4-6-8-10-12-14(17)18

InChI Key

GUZTTYMGCOEWGR-UHFFFAOYSA-N

Canonical SMILES

C(#CC#CC#C[N+](=O)[O-])C#CC#CC#C[N+](=O)[O-]

Origin of Product

United States

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